molecular formula C12H14ClNO2 B1429712 2-(4-Chlorobenzoyl)-4-methylmorpholine CAS No. 1427379-80-3

2-(4-Chlorobenzoyl)-4-methylmorpholine

Cat. No.: B1429712
CAS No.: 1427379-80-3
M. Wt: 239.7 g/mol
InChI Key: WIQPYWIDGDWGHU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-4-methylmorpholine is a synthetic organic compound characterized by a morpholine ring substituted with a methyl group at the 4-position and a 4-chlorobenzoyl moiety at the 2-position.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQPYWIDGDWGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-4-methylmorpholine typically involves the acylation of 4-methylmorpholine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylmorpholine+4-Chlorobenzoyl chloride2-(4-Chlorobenzoyl)-4-methylmorpholine+HCl\text{4-Methylmorpholine} + \text{4-Chlorobenzoyl chloride} \rightarrow \text{2-(4-Chlorobenzoyl)-4-methylmorpholine} + \text{HCl} 4-Methylmorpholine+4-Chlorobenzoyl chloride→2-(4-Chlorobenzoyl)-4-methylmorpholine+HCl

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-Chlorobenzoyl)-4-methylmorpholine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of 2-(4-Chlorobenzoyl)-4-methylmorpholine.

    Reduction: 2-(4-Chlorobenzyl)-4-methylmorpholine.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzoyl)-4-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The morpholine ring can also interact with various biological targets, contributing to the overall effect of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : Morpholine-containing compounds often exhibit improved metabolic stability compared to ester or amide derivatives due to resistance to enzymatic hydrolysis .
  • Structure-Activity Relationships (SAR): The 4-chlorobenzoyl group is critical for lipid-modulating activity in fenofibrate analogs. Substituting the phenoxy group (as in Choline Phenofibrate) with a morpholine ring may shift activity toward enzyme inhibition or CNS targets .
  • Toxicity Profile : Impurities like methyl/ethyl esters () are tightly controlled in pharmacopeial standards, highlighting the importance of rigorous synthetic purification for morpholine-based analogs .

Biological Activity

2-(4-Chlorobenzoyl)-4-methylmorpholine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12ClN
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 1427379-80-3

Biological Activity Overview

The biological activity of 2-(4-Chlorobenzoyl)-4-methylmorpholine has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 2-(4-Chlorobenzoyl)-4-methylmorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study focusing on various cancer cell lines, 2-(4-Chlorobenzoyl)-4-methylmorpholine showed cytotoxic effects, particularly against ovarian and pancreatic cancer cells. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a therapeutic agent in cancer treatment.

The proposed mechanism of action for 2-(4-Chlorobenzoyl)-4-methylmorpholine involves:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Inhibition of Angiogenesis : Some studies indicate that the compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialSignificant against various strainsDisruption of cell membranes
AnticancerCytotoxic to ovarian and pancreatic cellsInduction of apoptosis
Angiogenesis InhibitionModerate evidenceInhibition of blood vessel formation

Case Study: Anticancer Efficacy

A notable study evaluated the effects of 2-(4-Chlorobenzoyl)-4-methylmorpholine on ovarian cancer cell lines. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptotic Markers : Increased levels of apoptotic markers such as caspase activation were noted, confirming the compound's role in inducing programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorobenzoyl)-4-methylmorpholine
Reactant of Route 2
2-(4-Chlorobenzoyl)-4-methylmorpholine

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